molecular formula C49H70N14O11 B1667400 Angiotensinamide CAS No. 53-73-6

Angiotensinamide

Cat. No. B1667400
CAS RN: 53-73-6
M. Wt: 1031.2 g/mol
InChI Key: JYPVVOOBQVVUQV-CGHBYZBKSA-N
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Description

Angiotensinamide, also known as angiotensin amide, is a potent vasoconstrictor used as a cardiac stimulant . It is a derivative of angiotensin II .


Molecular Structure Analysis

The molecular structure of Angiotensinamide is complex, with a formula of C49H70N14O11 . The interaction with renin triggers a profound shift of the amino-terminal tail of angiotensinogen .

Safety And Hazards

Angiotensinamide can interact with other drugs, potentially increasing the risk or severity of adverse effects . For example, it may increase the vasoconstricting activities of Levothyroxine and the risk or severity of hypertension when combined with Lidocaine .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H70N14O11/c1-26(2)39(61-42(67)33(12-8-18-55-49(52)53)57-41(66)32(50)23-38(51)65)45(70)58-34(20-29-14-16-31(64)17-15-29)43(68)62-40(27(3)4)46(71)59-35(22-30-24-54-25-56-30)47(72)63-19-9-13-37(63)44(69)60-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,64H,8-9,12-13,18-23,50H2,1-4H3,(H2,51,65)(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,73,74)(H4,52,53,55)/t32-,33-,34-,35-,36-,37-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPVVOOBQVVUQV-CGHBYZBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H70N14O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018923
Record name Angiotensin amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1031.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angiotensinamide

CAS RN

53-73-6
Record name Angiotensin amide [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13517
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Angiotensin amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Angiotensinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angiotensinamide
Reactant of Route 2
Angiotensinamide
Reactant of Route 3
Angiotensinamide
Reactant of Route 4
Angiotensinamide
Reactant of Route 5
Angiotensinamide
Reactant of Route 6
Angiotensinamide

Citations

For This Compound
258
Citations
TB Paiva, ACM Paiva - British Journal of Pharmacology and …, 1960 - Wiley Online Library
… angiotensinamide) for its pharmacological actions, the relative potencies of angiotensinamide … All the modifications of the angiotensinamide structure that were studied led to a decrease …
Number of citations: 18 bpspubs.onlinelibrary.wiley.com
RP McKinnon, CJ Sinclair - Anaesthesia, 1994 - Wiley Online Library
… An infusion of the angiotensin analogue, angiotensinamide was successful in the treatment … case of severe anaphylaxis that responded dramatically to an infusion of angiotensinamide. …
TB Paiva, ACM Paiva - Journal of Pharmacology and Experimental …, 1960 - Citeseer
The vasopres. sor action of angiotensin appears to be due to its general musculotropic property first described by Ludue#{241} a (1940). This author found that crude angiotensin …
Number of citations: 13 citeseerx.ist.psu.edu
JW Constantine - Experientia, 1964 - Springer
… study attempts were made to inactivate angiotensinamide by incubation with urea - but without success. The failure to inactivate angiotensinamide in this manner constitutes evidence …
Number of citations: 5 link.springer.com
S Fermandjian, JL Morgat, P Fromageot, C Legressus… - FEBS letters, 1971 - core.ac.uk
The tridimensional structure (s) of the peptidic hormone [I] angiotensin II in a given environment can be approached by several techniques, most of them applied to solutions of the …
Number of citations: 4 core.ac.uk
L Peters-Haefeli, EJ Kirchertz, R Bally - Naunyn-Schmiedeberg's Archives …, 1977 - Springer
… 45 ng/kg 9 min angiotensinamide. Pentolinium did not interfere … angiotensinamide in adrenalectomized, prednisolone-substituted rats. Since the pressor responses to angiotensinamide …
Number of citations: 2 link.springer.com
ACM Paiva, TB Paiva - Biochimica et Biophysica Acta, 1961 - Elsevier
After the elucidation of the structure of the angiotensms 1, 2 and the syntheses of several peptldes related to them 3,~, it has been possible to study the importance of some of the amino …
Number of citations: 40 www.sciencedirect.com
TB Paiva, ACM Paiva, HA Scheraga - Biochemistry, 1963 - ACS Publications
… , imidazole, and phenolic groups of angiotensinamide are … Val6-angiotensin II and angiotensinamide were normal, and … Val6-angiotensin II and angiotensinamide exist in a random …
Number of citations: 70 pubs.acs.org
AL Gascon, EJ Walaszek - Journal of Pharmacy and …, 1966 - academic.oup.com
… We now report the antagonism of angiotensinamide I1 by an isoflavone derivative called osajin (I) isolated from the fruit of Maclura pornifera (hedge apples or Osage oranges)(…
Number of citations: 10 academic.oup.com
S Fermandjian, JL Morgat… - European Journal of …, 1971 - Wiley Online Library
… Angiotensinamide I1 has been studied by circular-dichroism spectroscopy in comparison … peptides, circular-dichroism spectra of angiotensinamide I1 show dramatic perturbations of the …
Number of citations: 75 febs.onlinelibrary.wiley.com

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